tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a but-3-yn-1-yloxy group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives.
Click Chemistry: The presence of the alkyne group allows for click chemistry reactions with azides, forming triazoles under copper-catalyzed conditions.
Scientific Research Applications
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of but-3-yn-1-yloxy.
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound contains a hydroxyethoxy group, making it more hydrophilic.
N-Boc-PEG1-bromide: This compound is a bromide derivative used in similar synthetic applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Biological Activity
Introduction
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate, with the CAS number 2222039-38-3, is a synthetic organic compound that has been investigated for its potential biological activities. This compound features a unique structure that may contribute to its interactions with biological systems, making it of interest in pharmacology and medicinal chemistry.
- Molecular Formula : C15H27NO5
- Molecular Weight : 301.3800 g/mol
- Structure : The compound contains a tert-butyl group, an ether linkage, and a carbamate functional group, which may influence its solubility and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
- Target Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism.
- Mechanism of Action : The inhibition mechanism is believed to involve the compound's ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in antibiotic development.
Study 1: Inhibition of Acetyl-CoA Carboxylase
A study published in Nature demonstrated that compounds similar to this compound exhibited significant inhibition of ACC. The researchers utilized kinetic assays to measure the inhibitory effects and determined that the compound could effectively reduce the activity of ACC in vitro, indicating its potential as a lead compound for developing new antibiotics targeting fatty acid synthesis pathways in bacteria .
Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was assessed against E. coli and Staphylococcus aureus. The results indicated that this compound displayed bacteriostatic effects at certain concentrations, suggesting that it could serve as a scaffold for designing novel antibacterial agents .
Data Table
Property | Value |
---|---|
CAS Number | 2222039-38-3 |
Molecular Formula | C15H27NO5 |
Molecular Weight | 301.3800 g/mol |
Biological Activity | Enzyme inhibitor, Antimicrobial |
Target Enzyme | Acetyl-CoA Carboxylase |
Bacterial Strains Tested | E. coli, Staphylococcus aureus |
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
KTWQJFMQWQXQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC#C |
Origin of Product |
United States |
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